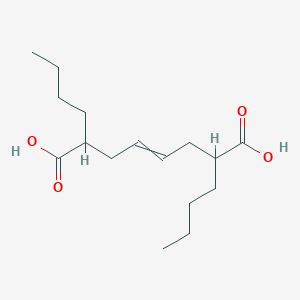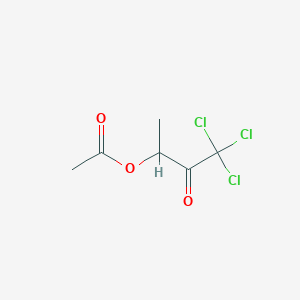
4,4,4-Trichloro-3-oxobutan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trichloro-3-oxobutan-2-yl acetate is a chemical compound with the molecular formula C6H7Cl3O3. It is known for its unique structure, which includes three chlorine atoms and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-oxobutan-2-yl acetate typically involves the reaction of trichloroacetyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
4,4,4-Trichloro-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
4,4,4-Trichloro-3-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,4-Trichloro-3-oxobutan-2-yl acetate involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
- 4,4,4-Trichloro-3-hydroxybutan-2-one
- 4,4,4-Trichloro-3-oxobutan-2-yl chloride
- 4,4,4-Trichloro-3-oxobutan-2-yl bromide
Uniqueness
4,4,4-Trichloro-3-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its acetate group differentiates it from other similar compounds, providing unique properties in chemical reactions and applications.
属性
CAS 编号 |
25448-84-4 |
|---|---|
分子式 |
C6H7Cl3O3 |
分子量 |
233.5 g/mol |
IUPAC 名称 |
(4,4,4-trichloro-3-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H7Cl3O3/c1-3(12-4(2)10)5(11)6(7,8)9/h3H,1-2H3 |
InChI 键 |
MJEUZBHHXGMOHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C(Cl)(Cl)Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


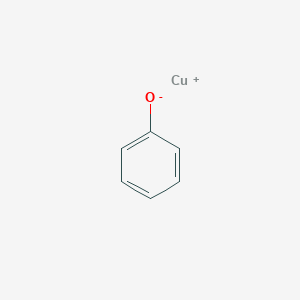
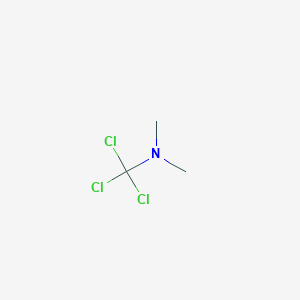
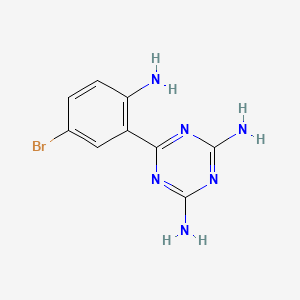
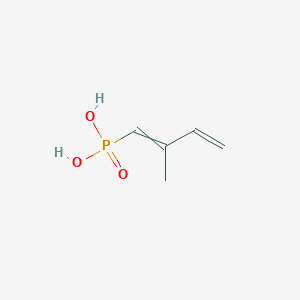
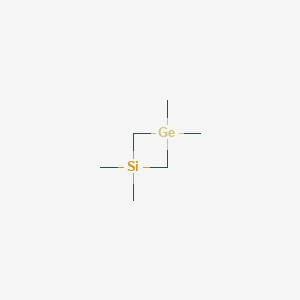
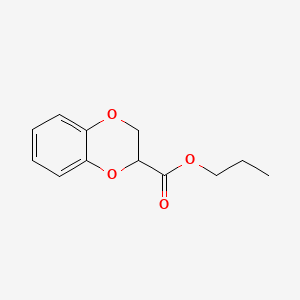
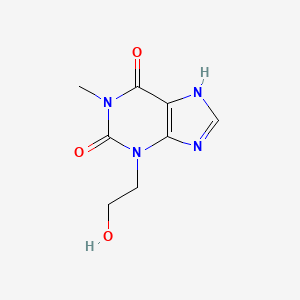
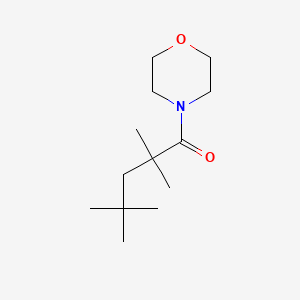



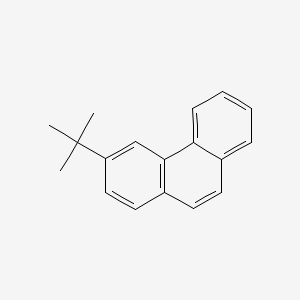
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
